4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has shown a variety of applications in chemical synthesis and structural analysis. For instance, the synthesis and structure of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate have been studied, highlighting the role of intermolecular hydrogen bonds in constructing three-dimensional frameworks, which could offer insights into the structural dynamics of similar compounds (Sheshmani et al., 2006).
Catalytic and Synthetic Applications
The compound's derivatives have been explored for their catalytic and synthetic potentials. A notable example is the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, presenting a novel carbonylation reaction that involves dehydrogenation and carbonylation at a C−H bond, which could be relevant for the synthesis of complex molecules involving this compound (Ishii et al., 1997).
Photocatalytic Activities
Moreover, studies on metal-organic frameworks (MOFs) constructed from bis(pyridylformyl)piperazine ligands and their photocatalytic activities for the degradation of pollutants have shown promising results. This suggests potential environmental applications of compounds related to this compound in the field of photocatalysis (Wang et al., 2014).
Drug Development and Biological Activity
In the realm of drug development and biological activity, derivatives of this compound have been synthesized and evaluated for their binding affinity and molecular docking against specific targets, showing anti-proliferative activities and potential as therapeutic agents (Parveen et al., 2017). Furthermore, the design of G protein-biased dopaminergics with structural motifs related to this compound has been explored, demonstrating the complex structure-functional selectivity relationships at dopamine D2 receptors and their potential use in treating psychiatric disorders (Möller et al., 2017).
Properties
IUPAC Name |
4-(oxolane-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-9-16(14(19)11-3-7-20-10-11)5-6-17(13)12-2-1-4-15-8-12/h1-2,4,8,11H,3,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPNEDYIESNURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.